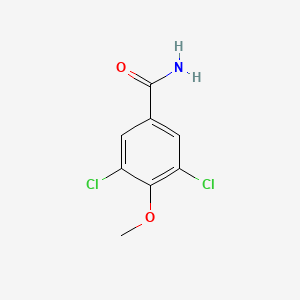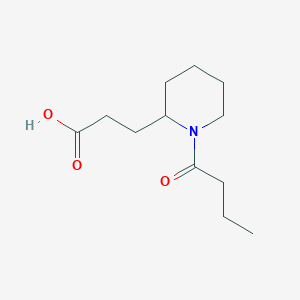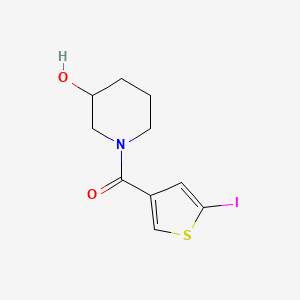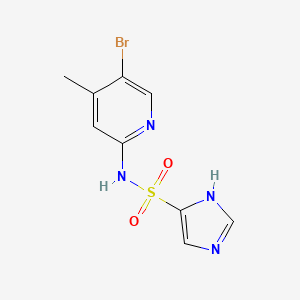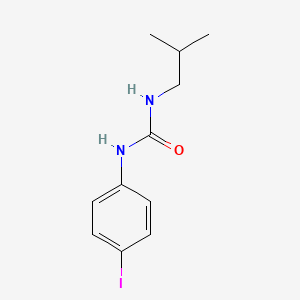
1-(4-Iodophenyl)-3-isobutylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenyl)-3-isobutylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an iodophenyl group attached to the nitrogen atom of the urea moiety, and an isobutyl group attached to the other nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-3-isobutylurea typically involves the reaction of 4-iodoaniline with isobutyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
- Dissolve 4-iodoaniline in anhydrous dichloromethane.
- Add isobutyl isocyanate dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Iodophenyl)-3-isobutylurea undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include urea derivatives with higher oxidation states.
Reduction Reactions: Products include phenyl derivatives and deiodinated compounds.
科学的研究の応用
1-(4-Iodophenyl)-3-isobutylurea has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(4-Iodophenyl)-3-isobutylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activities. The isobutyl group contributes to the compound’s hydrophobic interactions, further stabilizing the binding. The pathways involved may include inhibition of enzyme activities, disruption of protein-protein interactions, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
1-(4-Iodophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of an isobutyl group.
1-(4-Iodophenyl)-3-methylurea: Similar structure but with a methyl group instead of an isobutyl group.
1-(4-Iodophenyl)-3-ethylurea: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness
1-(4-Iodophenyl)-3-isobutylurea is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H15IN2O |
|---|---|
分子量 |
318.15 g/mol |
IUPAC名 |
1-(4-iodophenyl)-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H15IN2O/c1-8(2)7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
InChIキー |
LHQABZRCRLFDLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)NC1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)
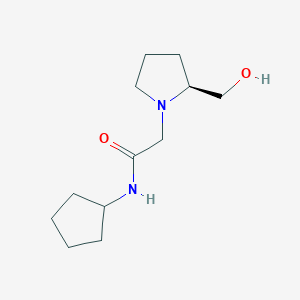
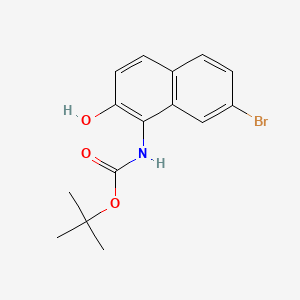

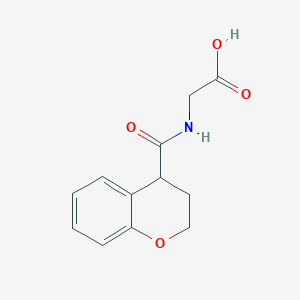
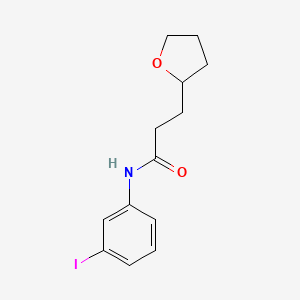
![(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14902968.png)

